

Stability and reactivity of 2-tert-butyl-1H-indol-5-amine

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Compound of Interest

Compound Name: **2-tert-butyl-1H-indol-5-amine**

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An In-depth Technical Guide to the Stability and Reactivity of **2-tert-butyl-1H-indol-5-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-tert-butyl-1H-indol-5-amine is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmaceutical agents^{[1][2]}. The unique substitution pattern of a bulky tert-butyl group at the C2 position and an amino group at the C5 position imparts specific physicochemical properties that influence its stability and reactivity. This guide provides a comprehensive analysis of these characteristics, drawing upon established principles of indole and amine chemistry to offer insights for its application in research and development. While direct literature on this specific molecule is limited, this document synthesizes data from analogous structures to present a robust scientific overview.

Molecular Structure and Physicochemical Properties

The chemical identity of **2-tert-butyl-1H-indol-5-amine** is defined by three key structural features: the indole nucleus, a C2-tert-butyl group, and a C5-amino group. Each of these components contributes to the molecule's overall properties.

- Indole Nucleus: A bicyclic aromatic heterocycle, the indole ring is electron-rich and susceptible to electrophilic attack, particularly at the C3 position[3].
- C2-tert-Butyl Group: This bulky, electron-donating alkyl group sterically hinders the C3 position, potentially altering the regioselectivity of reactions. It also increases the lipophilicity of the molecule.
- C5-Amino Group: As a primary aromatic amine, this group is a strong activating group, increasing the electron density of the benzene portion of the indole ring. It is also a site for a variety of chemical transformations.

The predicted and known physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C12H16N2	[4][5]
Molecular Weight	188.27 g/mol	[4]
CAS Number	682357-49-9	[5][6]
Physical Form	Solid	[5]
XlogP (Predicted)	2.7	[4]
InChI Key	PKUZLTGNTQQVTH- UHFFFAOYSA-N	[4][5]

Chemical Stability Profile

The stability of **2-tert-butyl-1H-indol-5-amine** is a critical consideration for its synthesis, storage, and application in drug development. Degradation can occur through several pathways.

Oxidative Stability

Both the indole ring and the 5-amino group are susceptible to oxidation. The electron-rich nature of the indole nucleus makes it prone to autoxidation, which can be accelerated by light and the presence of metal ions. Primary aromatic amines can be oxidized to a variety of

products, including nitroso, nitro, and polymeric species. The steric hindrance from the tert-butyl group may offer some degree of protection to the indole core. However, the amino group remains a likely site of oxidative degradation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light[7].

pH Stability

The molecule possesses both a weakly acidic proton on the indole nitrogen ($pK_a \approx 17$) and a basic amino group (pK_a of aniline ≈ 4.6).

- Acidic Conditions: In strong acid, the 5-amino group will be protonated to form an ammonium salt. The indole ring itself can undergo acid-catalyzed polymerization or degradation, although the C2-substituent can provide some stability.
- Basic Conditions: In strongly basic conditions, the N-H of the indole ring can be deprotonated. The free amine is generally stable in moderate base.

Thermal and Photolytic Stability

Aromatic amines and indoles can be sensitive to heat and UV radiation. Thermal stress can lead to decomposition, while photolytic degradation can occur upon exposure to light, often leading to colored degradation products. As a general precaution, storage should be at controlled room temperature or lower, and in light-resistant containers[7].

Reactivity Profile

The reactivity of **2-tert-butyl-1H-indol-5-amine** is governed by the interplay of its functional groups.

Reactivity of the Indole Ring

The indole ring is highly nucleophilic and readily undergoes electrophilic aromatic substitution.

- Electrophilic Substitution: While the C3 position is typically the most reactive site on an indole ring, the bulky C2-tert-butyl group presents significant steric hindrance. Therefore, electrophilic attack may be directed to other positions on the ring. The C5-amino group is a powerful ortho-, para-director, strongly activating the C4 and C6 positions. Thus, electrophilic substitution is most likely to occur at the C4 or C6 positions.

- **N-Functionalization:** The indole nitrogen can be deprotonated with a suitable base and subsequently reacted with electrophiles to achieve N-alkylation, N-acylation, or N-sulfonylation.

Reactivity of the 5-Amino Group

The primary aromatic amine at the C5 position is a versatile functional handle for a wide range of chemical transformations common in drug discovery.

- **Acylation and Sulfonylation:** The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to form sulfonamides. These reactions are often used to modulate the physicochemical properties of a lead compound.
- **Diazotization:** The primary amine can be converted to a diazonium salt using nitrous acid (generated *in situ* from sodium nitrite and a strong acid). The resulting diazonium salt is a valuable intermediate that can be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.
- **Alkylation:** While direct N-alkylation of aromatic amines can be challenging due to over-alkylation, it can be achieved under controlled conditions or via reductive amination.

Experimental Protocols

The following are representative, generalized protocols for assessing the stability and exploring the reactivity of **2-tert-butyl-1H-indol-5-amine**. These are based on standard laboratory procedures.

Protocol 4.1: Forced Degradation Study

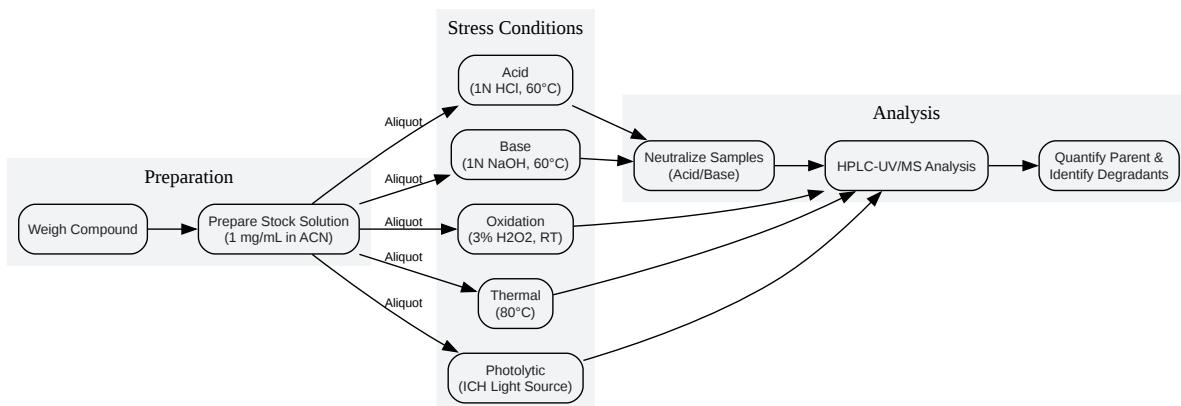
This protocol outlines a typical workflow for assessing the stability of a compound under stressed conditions.

Objective: To identify potential degradation pathways and the intrinsic stability of the molecule.

Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **2-tert-butyl-1H-indol-5-amine** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

- Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.
- Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source (e.g., ICH option 2) for a specified duration.
- Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, alongside an unstressed control, by a stability-indicating method such as HPLC-UV/MS to quantify the parent compound and detect any degradation products.

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Caption: Workflow for a forced degradation study.

Protocol 4.2: N-Acylation of the 5-Amino Group

Objective: To synthesize the N-acetyl derivative of **2-tert-butyl-1H-indol-5-amine**.

Methodology:

- Dissolve 1 equivalent of **2-tert-butyl-1H-indol-5-amine** in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
- Cool the mixture to 0°C in an ice bath.
- Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Key Reactivity Pathways

The following diagram summarizes the principal reactive sites and potential transformations of **2-tert-butyl-1H-indol-5-amine**.

Caption: Key reactivity pathways of the title compound.

Conclusion

2-tert-butyl-1H-indol-5-amine is a molecule with a rich and varied chemical profile. Its stability is influenced by its susceptibility to oxidation and sensitivity to pH extremes, necessitating careful handling and storage. The reactivity is dominated by the electron-rich indole nucleus and the versatile primary amino group. The steric bulk of the C2-tert-butyl group plays a crucial role in directing reactivity on the indole ring, potentially favoring substitution at the C4 and C6 positions. The 5-amino group provides a key handle for derivatization, making this compound a valuable building block for the synthesis of complex molecules in drug discovery programs. A thorough understanding of these properties is essential for any researcher or scientist working with this promising scaffold.

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